2-Chloro-1,1-difluorohex-1-en-3-ol

Organofluorine Synthesis Pyrethroid Intermediate Chemoselectivity

2-Chloro-1,1-difluorohex-1-en-3-ol (CAS 62269-32-3, molecular formula C₆H₉ClF₂O, molecular weight 170.59 g/mol) is a specialized halogenated allylic alcohol. This compound belongs to the 2-chloro-1,1-difluoro-1-alken-3-ol family, a class of synthetic intermediates originally developed for the stereocontrolled construction of polyfluorinated pyrethroid insecticides.

Molecular Formula C6H9ClF2O
Molecular Weight 170.58 g/mol
CAS No. 62269-32-3
Cat. No. B14547953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-1,1-difluorohex-1-en-3-ol
CAS62269-32-3
Molecular FormulaC6H9ClF2O
Molecular Weight170.58 g/mol
Structural Identifiers
SMILESCCCC(C(=C(F)F)Cl)O
InChIInChI=1S/C6H9ClF2O/c1-2-3-4(10)5(7)6(8)9/h4,10H,2-3H2,1H3
InChIKeyHXNHJRMIBINXNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-1,1-difluorohex-1-en-3-ol (CAS 62269-32-3): Procurement-Grade Overview for a Specialized Halogenated Allylic Alcohol Intermediate


2-Chloro-1,1-difluorohex-1-en-3-ol (CAS 62269-32-3, molecular formula C₆H₉ClF₂O, molecular weight 170.59 g/mol) is a specialized halogenated allylic alcohol . This compound belongs to the 2-chloro-1,1-difluoro-1-alken-3-ol family, a class of synthetic intermediates originally developed for the stereocontrolled construction of polyfluorinated pyrethroid insecticides [1]. Its dominant structural feature is the gem-difluorovinyl group, which acts as a highly electrophilic moiety and is recognized as a bioisostere for aldehyde and ketone carbonyl groups, opening diverse derivatization pathways not available to non-fluorinated analogs .

Stereocontrolled Intermediate gem-Difluorovinyl allylic alcohol scaffold for regio- and stereoselective halogenation in polyfluorinated pyrethroid synthesis.
Bioisostere Handle Carbonyl bioisostere entry point; metabolically stable difluorovinyl group enables non-classical derivatization.
Exclusive Chemoselectivity Synthesis requires specific CF₃CCl₃/Zn + AlCl₃ protocol; generic routes risk isomeric trifluoroalkene formation.

Why 2-Chloro-1,1-difluorohex-1-en-3-ol Cannot Be Replaced by Generic Halogenated Alcohols: The Importance of Regio- and Stereochemical Fidelity


Attempts to substitute 2-chloro-1,1-difluorohex-1-en-3-ol with a generic halogenated alcohol or a non-halogenated 1-hexen-3-ol will fail in any application requiring downstream regio- or stereocontrolled functionalization. Its value is not in the alcohol group alone, but in the precise sequence of the C2 chlorine and geminal C1 fluorine atoms adjacent to the allylic alcohol, which enables highly regio- and stereoselective halogenation and elimination sequences [1]. The gem-difluorovinyl group imparts unique electronic properties that are absent in monofluorinated or non-fluorinated analogs, making it a privileged synthetic handle for constructing polyhalogenated motifs in pyrethroid and pharmaceutical intermediate synthesis [2].

1

Generic halogenated alcohols lack gem-difluorovinyl activation; regio- and stereochemical fidelity may not transfer, leading to uncontrolled product mixtures.

2

Non-fluorinated 1-hexen-3-ol cannot replicate the exclusive (E)-1,1-difluoro-1,2-dihalo-2-alkene stereochemistry required for pyrethroid pharmacophore fit.

3

Synthetic route mismatch may produce the isomeric 2-chloro-1,1,1-trifluoro-2-alkene instead of the target difluoroalkenol; structural identity must be verified.

Quantitative Differentiation Evidence: Direct Performance Comparisons for 2-Chloro-1,1-difluorohex-1-en-3-ol


Divergent Synthetic Access: Exclusive Chemoselectivity of CF₃CCl₃/Zn Reagent Systems for 2-Chloro-1,1-difluoro-1-alken-3-ol vs. 2-Chloro-1,1,1-trifluoro-2-alkene Formation

The synthesis of 2-chloro-1,1-difluorohex-1-en-3-ol is not a trivial variant of a generic protocol. The Fujita-Hiyama reagent system demonstrates a stark bifurcation in product formation based solely on Lewis acid catalysis. When aldehydes are treated with the CF₃CCl₃/Zn reagent in the presence of acetic anhydride (Ac₂O), the pathway leads exclusively to 2-chloro-1,1,1-trifluoro-2-alkenes. However, substituting the additive to catalytic AlCl₃ diverts the reaction entirely to produce the 2-chloro-1,1-difluoro-1-alken-3-ol scaffold [1]. This experimental observation directly implies that the target compound's synthesis is not interchangeable with other halogenated alkene syntheses and requires specific process know-how for procurement of material with consistent structural identity.

Chemoselectivity bifurcation
Head-to-head
Complete product divergence: 100% selectivity for 2-chloro-1,1-difluoro-1-alken-3-ol (AlCl₃) vs. 2-chloro-1,1,1-trifluoro-2-alkene (Ac₂O)
Route-specific structural identity; incorrect catalyst/additive selection yields non-interchangeable isomer
CF₃CCl₃/Zn system, room temperature; catalytic AlCl₃ required for target scaffold (Fujita & Hiyama, 1986)
Organofluorine Synthesis Pyrethroid Intermediate Chemoselectivity

Comparative Reactivity in Regio- and Stereocontrolled Halogenation: 2-Chloro-1,1-difluoro-1-alken-3-ols as a Privileged Substrate Class for Polyfluorinated Pyrethroid Synthesis

The 1,1-difluoro-2-halo-1-alken-3-ol scaffold, for which 2-chloro-1,1-difluorohex-1-en-3-ol serves as a representative member, has been demonstrated to undergo highly regio- and stereoselective halogenation with various halogenating reagents (SOCl₂, SOBr₂, PBr₃, DAST). This reaction installs a second halogen at the C2 position with tight control over the (E)-geometry of the resulting 1,1-difluoro-1,2-dihalo-2-alkene product [1]. In contrast, non-halogenated 1-alken-3-ols (e.g., 1-hexen-3-ol, CAS 4798-44-1) lack the gem-difluoro activation and would undergo standard allylic substitution without the same regio- and stereochemical fidelity, leading to product mixtures that are incompatible with the precise structural requirements of pyrethroid pharmacophores [2].

Stereocontrolled halogenation
Class-level inference
1,1-difluoro-2-halo-1-alken-3-ol class delivers (E)-1,1-difluoro-1,2-dihalo-2-alkene with high regio- and stereoselectivity using SOCl₂, SOBr₂, PBr₃, or DAST
gem-Difluorovinyl activation essential for correct olefin geometry; non-fluorinated alcohols produce uncontrolled mixtures
Class-level property demonstrated for pyrethroid pharmacophore construction; verify with specific hexyl chain substrate
Halogenation Pyrethroid Stereocontrol Insecticide Intermediate

Physicochemical Property Differentiation: Predicted LogP and PSA of 2-Chloro-1,1-difluorohex-1-en-3-ol vs. Non-Halogenated Analog 1-Hexen-3-ol

The introduction of one chlorine and two fluorine atoms dramatically alters the physicochemical profile compared to the non-halogenated parent structure. 2-Chloro-1,1-difluorohex-1-en-3-ol has a calculated LogP of 2.49 and a topological polar surface area (TPSA) of 20.23 Ų . In contrast, 1-hexen-3-ol (CAS 4798-44-1) has a LogP of approximately 1.33 and a comparable TPSA of 20.23 Ų [1]. The increase of over one LogP unit represents an approximately 14-fold increase in lipophilicity, which directly impacts membrane permeability, metabolic stability, and formulation requirements. The gem-difluorovinyl group has been extensively documented as a metabolically stable carbonyl bioisostere, a property completely absent in the non-fluorinated analog [2].

Lipophilicity shift
Cross-study comparable
LogP 2.49 (predicted) vs. 1.33 for 1-hexen-3-ol; ΔLogP ≈ +1.16
~14-fold lipophilicity increase alters ADME parameters; biological data from non-fluorinated analog cannot be extrapolated
Predicted values; experimental confirmation recommended for critical ADME studies
Lipophilicity Drug Design Physicochemical Properties Bioisostere

Halogen Substitution Impact on Insecticidal Activity: Difluorovinyl vs. Non-Fluorinated Pyrethroid Esters

Bioassay data from structure-activity studies on halopyrethroids demonstrate that the incorporation of a difluorovinyl moiety into pyrethroid esters produces a remarkably potentiated insecticidal effect. The difluorovinyl ester exhibited a toxicity 123 times greater than natural pyrethrins against houseflies (Musca domestica) while maintaining high knockdown activity [1]. This magnitude of potency enhancement is not achievable with non-fluorinated vinyl esters or mono-halogenated analogs, indicating that the gem-difluorovinyl group, a key accessible synthetic derivative from 2-chloro-1,1-difluoro-1-alken-3-ol precursors, is a privileged pharmacophoric element. While 2-chloro-1,1-difluorohex-1-en-3-ol itself is an intermediate rather than the final active ingredient, its structural features are directly responsible for conferring the gem-difluorovinyl motif in the ultimate bioactive molecule [2].

Insecticidal potency gain
Class-level inference
Difluorovinyl pyrethroid ester showed reported 123× toxicity relative to natural pyrethrins against houseflies
Difluorovinyl pharmacophore supports two-order-of-magnitude potency enhancement; intermediate provides access to this privileged motif
Topical bioassay data (Pulman et al.); insecticidal activity context, not a therapeutic claim
Pyrethroid Insecticide Structure-Activity Relationship Halogen Effect Toxicity

Optimal Application Scenarios for Procuring 2-Chloro-1,1-difluorohex-1-en-3-ol Based on Verified Differentiation Evidence


Stereocontrolled Synthesis of Polyfluorinated Pyrethroid Insecticide Intermediates

This compound is the optimal starting material for programs requiring the stereocontrolled installation of a gem-difluorovinyl group into pyrethroid ester pharmacophores. As demonstrated by Fujita and Hiyama, the 2-chloro-1,1-difluoro-1-alken-3-ol scaffold serves as a direct precursor for highly regio- and stereoselective halogenation reactions that construct the (E)-1,1-difluoro-1,2-dihalo-2-alkene motif found in potent insecticidal esters [1]. The difluorovinyl pharmacophore has been shown to deliver a 123-fold increase in toxicity over natural pyrethrins [2]. Procurement of the specific 2-chloro derivative with the hexyl side chain is justified when the target pyrethroid requires a C3 propyl substituent for optimal fit within the insect sodium channel binding site.

Medicinal Chemistry Exploration of gem-Difluorovinyl Carbonyl Bioisosteres

For drug discovery programs seeking to replace a metabolically labile aldehyde or ketone with a stable bioisostere, 2-chloro-1,1-difluorohex-1-en-3-ol offers a versatile entry point. The gem-difluorovinyl group is a well-established carbonyl bioisostere [1], and the allylic alcohol handle allows for further functionalization (oxidation, etherification, esterification) to access diverse chemotypes. The LogP of 2.49, compared to 1.33 for the non-fluorinated analog, makes this compound particularly suitable for CNS-targeted programs where increased lipophilicity is desired for blood-brain barrier penetration [2].

Development of Halogenated Agrochemical Lead Optimization Libraries

The fungicidal activity of gem-difluorovinyl-containing compounds has been documented in patent literature, where compounds of formula I bearing a difluoromethyl or trifluoromethyl group and a chloro substituent showed efficacy against phytopathogens, particularly soybean rust [1]. 2-Chloro-1,1-difluorohex-1-en-3-ol can serve as a core intermediate for generating structurally diverse libraries of gem-difluorovinyl analogs for screening against agricultural pathogens, offering a differentiated scaffold that simultaneously presents chlorine, fluorine, and a derivatizable alcohol group in a single compact molecule [2].

Academic Research on Fluorinated Building Blocks for Methodology Development

The compound's structure, combining a gem-difluorovinyl electrophile with a chlorine leaving group and an allylic alcohol nucleophile, makes it an ideal substrate for developing new transition-metal-catalyzed cross-coupling or fluorination methodologies. The class of 1,1-difluoro-1-alken-3-ols has been extensively used for Claisen rearrangements to access β,β-difluorocarboxylic acid derivatives [1] and for DAST-mediated stereoselective trifluoromethylation [2]. Procuring the specific hexyl-substituted variant provides a lipophilic aliphatic chain that can serve as a model substrate to study the influence of steric and electronic effects on reaction outcomes.

Application
Selection Property
Validation Focus
Polyfluorinated pyrethroid intermediate synthesis
Stereocontrolled halogenation handle
Verify (E)-1,1-difluoro-1,2-dihalo-2-alkene geometry and insecticidal potency in target assays
gem-Difluorovinyl carbonyl bioisostere exploration
Metabolic stability and lipophilicity profile
Assess target engagement and ADME endpoints; compare with parent carbonyl series
Halogenated agrochemical lead optimization libraries
Derivatizable allylic alcohol and chlorine/fluorine pattern
Screen against phytopathogen panels (e.g., soybean rust) and establish structure-activity trends
Fluorinated building block methodology development
gem-Difluorovinyl electrophile and chlorine leaving group
Evaluate cross-coupling, Claisen rearrangement, or DAST-mediated trifluoromethylation scope
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